1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyrazole intermediates, followed by their coupling with the pyrrolidine moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool compound for studying biological processes.
Medicine: Potential therapeutic applications, such as drug development for specific diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-(pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- **1-(3-(6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-imidazol-1-yl)ethanone
Uniqueness
1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-11-3-4-13(17-16-11)21-12-5-8-18(9-12)14(20)10-19-7-2-6-15-19/h2-4,6-7,12H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMCKHPSWQJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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